molecular formula C14H29NO B1464002 2-(1-Heptylpiperidin-4-yl)ethan-1-ol CAS No. 141430-52-6

2-(1-Heptylpiperidin-4-yl)ethan-1-ol

Cat. No.: B1464002
CAS No.: 141430-52-6
M. Wt: 227.39 g/mol
InChI Key: YUMXLIJMKRRMIJ-UHFFFAOYSA-N
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Description

2-(1-Heptylpiperidin-4-yl)ethan-1-ol is a piperidine derivative featuring a heptyl chain at the piperidine nitrogen and a hydroxyl-containing ethyl group at the 4-position. Piperidine derivatives are widely explored for their bioactivity, including roles as receptor modulators, enzyme inhibitors, or cognitive enhancers . The heptyl chain may enhance membrane permeability compared to shorter alkyl or aromatic analogs, while the ethanol group could facilitate solubility and hydrogen bonding interactions.

Properties

CAS No.

141430-52-6

Molecular Formula

C14H29NO

Molecular Weight

227.39 g/mol

IUPAC Name

2-(1-heptylpiperidin-4-yl)ethanol

InChI

InChI=1S/C14H29NO/c1-2-3-4-5-6-10-15-11-7-14(8-12-15)9-13-16/h14,16H,2-13H2,1H3

InChI Key

YUMXLIJMKRRMIJ-UHFFFAOYSA-N

SMILES

CCCCCCCN1CCC(CC1)CCO

Canonical SMILES

CCCCCCCN1CCC(CC1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(1-Heptylpiperidin-4-yl)ethan-1-ol with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₄H₂₉NO 227.3 Heptyl, Piperidin-4-yl High lipophilicity (heptyl chain); potential for enhanced BBB penetration.
2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol C₁₀H₂₁NO 171.28 Isopropyl, Piperidin-4-yl Branched alkyl group; lower molecular weight for faster metabolic clearance.
Deanol (DMAE) C₄H₁₁NO 89.14 Dimethylamino Simple structure; choline precursor for acetylcholine synthesis.
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol HCl C₁₃H₂₀ClNO 241.45 Phenyl, Piperidin-4-yl Aromatic group enables π-π interactions; HCl salt improves crystallinity.

Key Observations :

  • Bioavailability : Branched chains (e.g., isopropyl in ) may reduce steric hindrance compared to linear heptyl, affecting receptor binding.

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